molecular formula C15H14N4O2S2 B6707348 Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate

Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate

Cat. No.: B6707348
M. Wt: 346.4 g/mol
InChI Key: FVUQIQLCRXQJEY-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate is a complex organic compound that features a unique combination of functional groups, including a benzyltetrazole moiety, a thiophene ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyltetrazole Moiety: This can be achieved by reacting benzyl chloride with sodium azide to form benzyl azide, which is then cyclized to form the benzyltetrazole ring.

    Thioether Formation: The benzyltetrazole is then reacted with a thiol derivative of thiophene under basic conditions to form the thioether linkage.

    Esterification: The final step involves esterification of the carboxylic acid derivative of the thiophene ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyltetrazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyltetrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyltetrazole moiety may play a key role in binding to active sites, while the thiophene ring could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-benzyl-1H-tetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate
  • Methyl 2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate
  • Methyl 2-(1-methyl-1H-tetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate

Uniqueness

Methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate is unique due to the specific combination of functional groups it contains. The presence of both a benzyltetrazole moiety and a thiophene ring in the same molecule provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(1-benzyltetrazol-5-yl)sulfanyl-2-thiophen-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-21-14(20)13(12-7-8-22-10-12)23-15-16-17-18-19(15)9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUQIQLCRXQJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)SC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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